

# Technical Guide: Methyl 3-(3-cyanophenyl)acrylate

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## Compound of Interest

Compound Name: Methyl 3-(3-cyanophenyl)acrylate

CAS No.: 193151-10-9

Cat. No.: B3034580

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## Executive Summary

**Methyl 3-(3-cyanophenyl)acrylate** is a specialized organonitrile and cinnamic acid derivative serving as a critical Michael acceptor in organic synthesis. Characterized by its electron-deficient alkene and the meta-positioned nitrile group, it acts as a "privileged scaffold" in the development of histone deacetylase (HDAC) inhibitors, kinase inhibitors, and agrochemical active ingredients. This guide provides a rigorous analysis of its physiochemical properties, synthetic pathways, and downstream utility in medicinal chemistry.

## Chemical Identity & Physiochemical Profile

Precise characterization is essential for quality control in GMP environments. The compound predominantly exists as the (E)-isomer due to thermodynamic stability during synthesis.

## Table 1: Core Chemical Data

Parameter	Technical Specification
IUPAC Name	Methyl (2E)-3-(3-cyanophenyl)prop-2-enoate
Common Name	m-Cyanocinnamic acid methyl ester
CAS Number	52116-81-1 (E-isomer)
Molecular Formula	
Molecular Weight	187.19 g/mol
Appearance	White to off-white crystalline solid
Melting Point	104–108 °C
Solubility	Soluble in DMSO, MeOH, DCM; Insoluble in water
SMILES	<chem>COC(=O)/C=C/C1=CC(=CC=C1)C#N</chem>
InChI Key	KVQVQLOQWJYWQM-ONEGZZNKSA-N

## Synthetic Pathways & Manufacturing

The synthesis of **Methyl 3-(3-cyanophenyl)acrylate** is driven by the need to establish the trans-alkene geometry while preserving the sensitive nitrile functionality. Two primary industrial routes are employed: the Heck Coupling (Transition Metal Catalyzed) and the Horner-Wadsworth-Emmons (HWE) olefination.

## Mechanistic Causality

- Heck Reaction: Preferred for high atom economy and scalability. It utilizes Palladium(0) to insert into the aryl-halide bond. The meta-cyano group is electron-withdrawing, which deactivates the aryl ring slightly but generally tolerates Pd-catalysis well.
- HWE Reaction: Preferred when avoiding heavy metals is critical (e.g., late-stage pharma intermediates). It guarantees high (E)-selectivity due to the thermodynamic control of the phosphonate carbanion intermediate.

## Workflow Visualization

The following diagram outlines the decision matrix and reaction flow for generating this scaffold.



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Figure 1: Comparative synthetic workflows (Heck vs. HWE) for high-purity isolation.

## Detailed Experimental Protocol (HWE Route)

Note: This protocol prioritizes stereochemical purity.

- Preparation: Charge a flame-dried reaction vessel with Trimethyl phosphonoacetate (1.1 equiv) and anhydrous THF under Nitrogen atmosphere.
- Deprotonation: Cool to 0°C. Add Sodium Hydride (60% dispersion, 1.2 equiv) portion-wise. Causality: Low temperature prevents polymerization of the acrylate precursor. Stir for 30 mins until gas evolution ceases.
- Addition: Add 3-cyanobenzaldehyde (1.0 equiv) dissolved in THF dropwise.
- Reaction: Allow to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2).
- Quench & Isolation: Quench with sat.
  - . Extract with Ethyl Acetate (
  - ). Wash combined organics with brine, dry over
  - , and concentrate.
- Purification: Recrystallize from hot Methanol to obtain white needles.

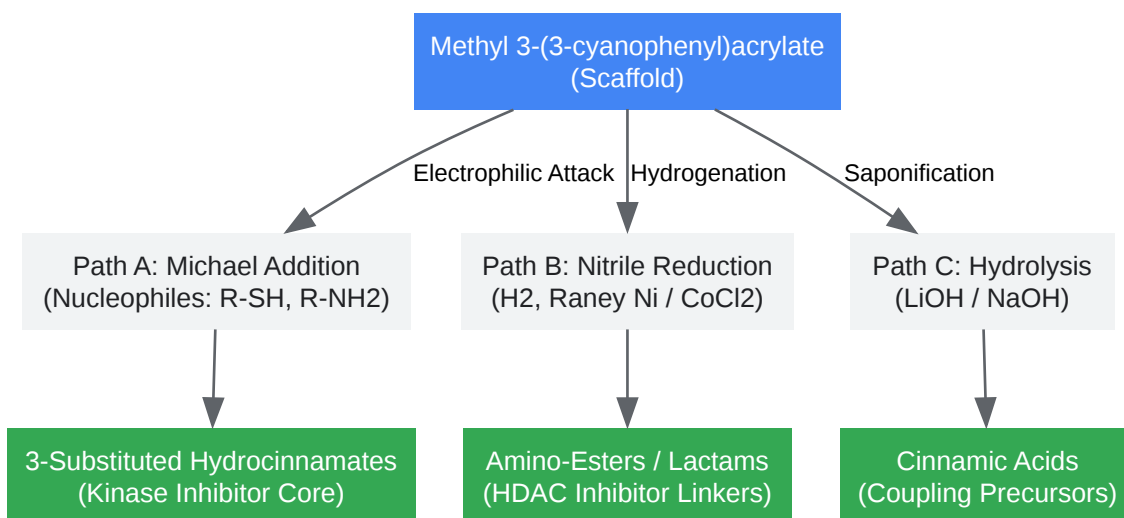
## Reactivity & Pharmaceutical Applications

This compound is a "divergent intermediate." Its value lies in the orthogonality of its functional groups: the Michael Acceptor (acrylate) and the Nitrile (cyano).

## Functional Group Transformations

- Michael Addition: The  $\alpha$ -carbon is highly electrophilic. It reacts with thiols (cysteine residues) or amines to form 3-substituted hydrocinnamates.
- Nitrile Reduction: The  $-\text{CN}$  group can be selectively reduced to a benzylamine (using  $\text{H}_2$ , Raney Ni /  $\text{CoCl}_2$ ) or hydrolyzed to an amide/acid.
- Cycloaddition: The nitrile is a precursor for tetrazoles (using  $\text{NaN}_3$ ), a common bioisostere for carboxylic acids in sartans and other cardiovascular drugs.

## Pathway Diagram: Divergent Synthesis



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Figure 2: Divergent synthetic utility in medicinal chemistry workflows.

## Specific Therapeutic Relevance

- **HDAC Inhibitors:** The cinnamyl backbone is a structural motif in pan-HDAC inhibitors. The nitrile group often serves as a precursor to the "cap" group or the zinc-binding group (ZBG) linker.
- **Kinase Inhibitors:** Used to synthesize covalent inhibitors where the acrylate moiety (if retained) targets cysteine residues in the ATP binding pocket (e.g., EGFR inhibitors), although the meta-cyano group typically directs binding affinity in the solvent-exposed region.

## Handling, Safety & Stability (SDS Summary)

Signal Word: WARNING

Hazard Class	H-Code	Statement
Skin Irritation	H315	Causes skin irritation.[1][2][3]
Eye Irritation	H319	Causes serious eye irritation. [1][2]
STOT-SE	H335	May cause respiratory irritation.[1][2][3][4]
Acute Toxicity	H302	Harmful if swallowed (Nitrile component).

Storage Protocol:

- Store at 2–8°C (Refrigerate).
- Keep under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis or polymerization.
- Incompatibility: Strong oxidizing agents, strong bases (induces polymerization or hydrolysis).

## References

- National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2773822, **Methyl 3-(3-cyanophenyl)acrylate**. Retrieved from [[Link](#)]

- Ma, S., & Negishi, E. (2024). Palladium-Catalyzed Cross-Coupling Reactions in Total Synthesis. Chemical Reviews. (Contextual grounding for Heck Coupling protocols).
- Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions (HWE). Chemical Reviews. (Contextual grounding for HWE mechanism).

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- [2. cdhfinechemical.com](http://cdhfinechemical.com) [[cdhfinechemical.com](http://cdhfinechemical.com)]
- [3. fishersci.com](http://fishersci.com) [[fishersci.com](http://fishersci.com)]
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- To cite this document: BenchChem. [Technical Guide: Methyl 3-(3-cyanophenyl)acrylate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3034580/docs#technical-guide-methyl-3-3-cyanophenyl-acrylate>]

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